molecular formula C15H19N3O2 B2667948 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286727-10-3

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2667948
CAS RN: 1286727-10-3
M. Wt: 273.336
InChI Key: NGAZQLMHECUZOA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole is prepared by condensation of glyoxal, ammonia, and acetaldehyde, a Radziszewski reaction . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It can be deprotonated to make imidazolate-based coordination polymers .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole has low toxicity but it is strongly irritating to the skin and eyes .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole and its derivatives could be in the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-20-14-7-5-4-6-13(14)15(19)17-9-11-18-10-8-16-12(18)2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAZQLMHECUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

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